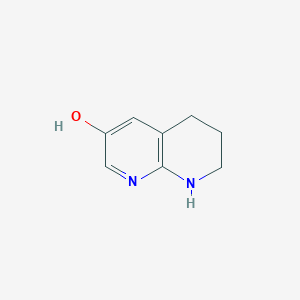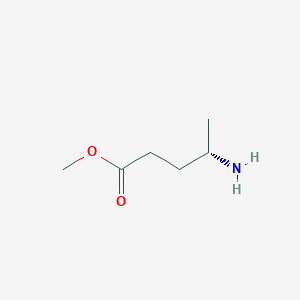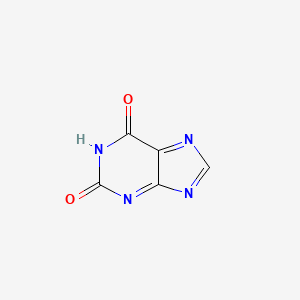
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a hydroxyl group at the third position adds to its unique chemical properties. Naphthyridines, including this compound, are known for their diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol can be achieved through various methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This method utilizes metal catalysts to facilitate the reaction . Another approach is the ring expansion reaction of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-one .
Industrial Production Methods: Industrial production of this compound often relies on multicomponent reactions. These reactions can efficiently generate complex molecular architectures with wide applications in medicinal chemistry and chemical biology. For instance, the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of specific catalysts can yield the desired compound in moderate to high yields .
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthyridines with various functional groups.
科学的研究の応用
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
類似化合物との比較
1,6-Naphthyridine: Known for its anticancer and anti-human immunodeficiency virus activities.
1,5-Naphthyridine: Exhibits a variety of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is unique due to its specific structural features, such as the hydroxyl group at the third position and the fused-ring system. These features contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry and materials science .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h4-5,11H,1-3H2,(H,9,10) |
InChIキー |
UXKQKKRFVMQLKU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(NC1)N=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)




![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)

